Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML). It functions by blocking the activity of the BCR-ABL protein, a tyrosine kinase that plays a crucial role in the development of CML. []
Relevance: While Imatinib doesn't share direct structural similarity with N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, it's relevant as a benchmark for comparing the activity of novel cKIT kinase inhibitors, particularly against the T670I gatekeeper mutant. This comparison highlights the need for discovering new inhibitors with improved efficacy against drug-resistant CML. []
CHMFL-KIT-8140 (Compound 35)
Compound Description: CHMFL-KIT-8140 (Compound 35) is a highly potent type II cKIT kinase inhibitor discovered through a structure-based design approach. It exhibits potent inhibition against both wild-type cKIT and the T670I gatekeeper mutant. In vitro studies have demonstrated its effectiveness against GIST cancer cell lines, inhibiting c-KIT mediated signaling pathways and inducing apoptosis. []
Relevance: Although not structurally identical to N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, CHMFL-KIT-8140 shares the therapeutic target of cKIT kinase inhibition. This shared target makes it a relevant compound for understanding structure-activity relationships and potential therapeutic applications of structurally similar compounds. []
Compound Description: This compound is a potent dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2). It exhibits strong binding affinity for both DDR1 and DDR2 proteins and effectively inhibits their kinase activities. Notably, Compound 5n shows minimal activity against a panel of 403 other kinases, highlighting its selectivity. It has shown promising anti-inflammatory effects in vitro and in vivo. []
Relevance: The presence of the 3-(trifluoromethyl)phenyl moiety in both Compound 5n and N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide makes it a relevant comparison. This shared structural motif could contribute to similar physicochemical properties or potentially influence interactions with specific biological targets. []
AP24534 (Compound 20g)
Compound Description: AP24534 (Compound 20g) is a potent, orally available pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It exhibits low nanomolar IC50 values against both native and mutant BCR-ABL. A key structural feature is the carbon-carbon triple bond linker that helps overcome steric hindrance imposed by the T315I mutation. []
Relevance: While not a direct structural analog, AP24534's activity against BCR-ABL, a tyrosine kinase like cKIT, makes it relevant. This shared target class suggests that exploring structural modifications inspired by AP24534 could be beneficial in designing novel inhibitors for related kinases, potentially including those structurally similar to N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide. []
Compound Description: AMG8562 is a novel modulator of the transient receptor potential vanilloid type 1 (TRPV1). It exhibits a unique pharmacological profile, blocking capsaicin activation of TRPV1 while potentiating its activation by pH 5. Importantly, unlike other TRPV1 antagonists, AMG8562 does not cause hyperthermia in rats. []
Relevance: Similar to N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide, AMG8562 incorporates a trifluoromethylphenyl group within its structure. This shared feature allows for a comparison of their physicochemical properties and could provide insights into the potential influence of this group on the target compound's biological activity. []
Compound Description: SRPIN340 is a potent and selective inhibitor of serine/arginine-rich protein kinases (SRPKs), specifically SRPK1 and SRPK2. These kinases play a crucial role in regulating pre-mRNA splicing. SRPIN340 has demonstrated promising antileukemic activity in vitro and has been shown to induce apoptosis in leukemia cell lines. []
Relevance: The presence of the piperidinyl-(trifluoromethyl)phenyl substructure in both SRPIN340 and N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide makes it a structurally relevant compound for comparison. Understanding the specific roles of this shared motif in SRPIN340's interactions with SRPKs could provide insights into the potential biological activities and target profiles of the target compound. []
Compound Description: Compound 4 is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist with significant weight-loss efficacy in diet-induced obese mice. It exhibits potent CB1R activity and a desirable tPSA value that suggests a low probability of crossing the blood-brain barrier, thus reducing the risk of central nervous system side effects. []
Relevance: The shared presence of a trifluoromethylphenyl group in both Compound 4 and N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide makes it a relevant point of comparison. While their core structures and target receptors differ, studying the impact of this shared motif on their respective pharmacological properties could be insightful. []
Compound Description: This compound is a potent cannabinoid-1 receptor (CB1R) inverse agonist that exhibits peripheral selectivity due to its low blood-brain barrier permeability. It is being investigated for its potential therapeutic benefits in treating obesity and related metabolic disorders. []
Relevance: This compound shares the trifluoromethylphenyl group with N~2~-cyclohexyl-N~2~-(mesitylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide. While their core structures and target receptors differ, comparing their physicochemical properties and potential metabolic liabilities could offer insights into the target compound's behavior. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.